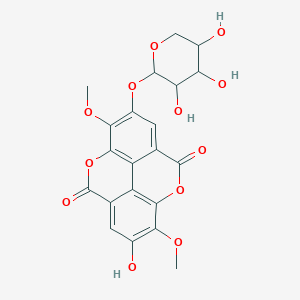
3-O-甲基杜切西德 A
描述
3-O-Methylducheside A, also known as 3-O-MDA, is a naturally occurring bioactive compound that is found in several species of plants, including the Chinese medicinal herb, Astragalus membranaceus. It is an important component of traditional Chinese medicine, and has been studied for its potential therapeutic applications. The compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties.
科学研究应用
无机纳米粒子的液相合成
新材料的合成,包括无机纳米粒子,在化学研究和技术进步中至关重要,如在电子行业中所见。这类研究通常涉及可能与 3-O-甲基杜切西德 A 的合成或应用相关的方法 (Cushing, Kolesnichenko, & O'connor, 2004).
mRNA 甲基化和表观遗传调控
对 mRNA 甲基化的研究,例如腺苷的 N(6) 位点 (m(6)A),提供了对转录后修饰及其在生理过程中的作用的见解。这一研究领域可能与理解 this compound 的生化途径和作用存在相似之处 (Meyer 等人,2012).
疾病模型中的线粒体生物发生
对线粒体生物发生及其调节剂的研究,特别是在阿尔茨海默病等疾病模型中,可以提供对受各种化合物影响的细胞过程的见解。了解这些机制可能与 this compound 的研究应用有关 (Shaerzadeh, Motamedi, & Khodagholi, 2014).
3R 在动物模型中的作用
动物模型中的替代、减少和优化 (3R) 原则突出了在涉及 this compound 等化合物的研究中至关重要的伦理和科学考虑因素。这些原则确保了对动物的人道对待,同时保持科学质量 (Graham & Prescott, 2015).
毒性物质传感器开发
用于检测毒性物质(如 3-甲基吲哚)的传感器的开发涉及理解特定化合物和传感器之间的相互作用,这可能适用于研究 this compound 的检测或作用 (于,周,李,宋,2019).
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
3-O-Methylducheside A plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with several enzymes and proteins, including superoxide dismutase (SOD) and catalase, which are crucial for mitigating oxidative stress in cells . The compound’s interaction with these enzymes helps in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Cellular Effects
3-O-Methylducheside A has been shown to exert protective effects on various cell types, including liver and lung cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase the expression of Nrf2, a key regulator of antioxidant response, and enhance the activity of SOD and catalase, thereby reducing oxidative stress-induced cytotoxicity .
Molecular Mechanism
At the molecular level, 3-O-Methylducheside A exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of antioxidant pathways. The compound also inhibits the activity of certain enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, 3-O-Methylducheside A modulates gene expression by influencing transcription factors such as Nrf2, which plays a crucial role in cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Methylducheside A have been observed to change over time. The compound is relatively stable under controlled conditions, but its efficacy may decrease over prolonged periods due to degradation . Long-term studies have shown that 3-O-Methylducheside A can maintain its protective effects on cellular function for several months when stored properly .
Dosage Effects in Animal Models
The effects of 3-O-Methylducheside A vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and cytoprotective effects without any adverse reactions . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
3-O-Methylducheside A is involved in several metabolic pathways, particularly those related to antioxidant defense. It interacts with enzymes such as SOD and catalase, which play a role in the detoxification of ROS . The compound’s involvement in these pathways helps in maintaining cellular redox balance and protecting cells from oxidative damage.
Transport and Distribution
Within cells and tissues, 3-O-Methylducheside A is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues are influenced by these interactions, which are crucial for its biological activity.
Subcellular Localization
3-O-Methylducheside A is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, as it interacts with specific biomolecules within these compartments. Targeting signals and post-translational modifications play a role in directing 3-O-Methylducheside A to specific organelles, thereby enhancing its efficacy .
属性
IUPAC Name |
6-hydroxy-7,14-dimethoxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWUZPSSUIWBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62218-23-9 | |
| Record name | 62218-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1255582.png)
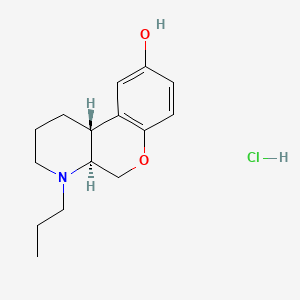
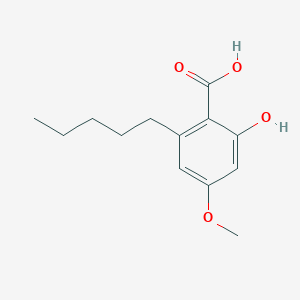
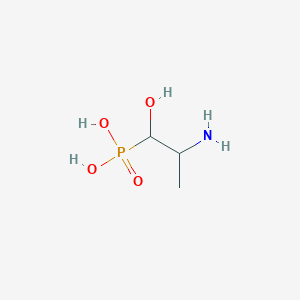
![(3aR,5E,9E,11aR)-6,10-dimethyl-3-methylene-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B1255588.png)
![(1S,5S,8Z)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1255589.png)

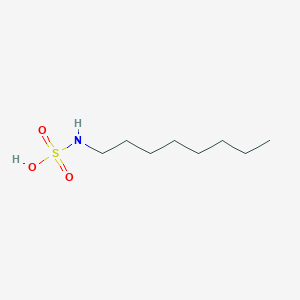
![tert-butyl N-[(1S)-1-[(1S,4S,5R)-4-[[1-(2-cyclopropylethyl)-3-[[2-[[(1S)-2-(dimethylamino)-2-oxo-1-phenyl-ethyl]amino]-2-oxo-ethyl]amino]-2,3-dioxo-propyl]carbamoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B1255596.png)
![(1R,10R,12R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1255597.png)


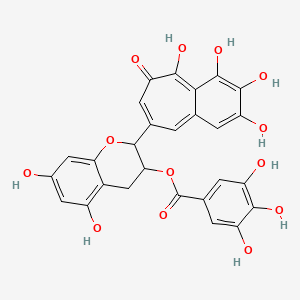
![13,14,19-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1255605.png)